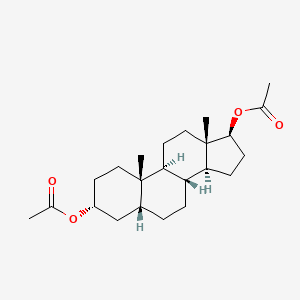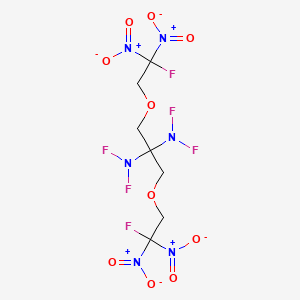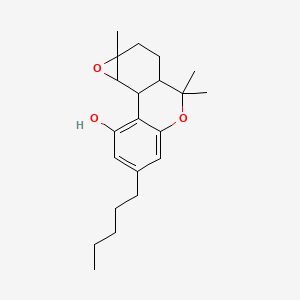
(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride typically involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent to yield the final compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. It acts on neurotransmitter receptors and pathways, modulating their activity and leading to various physiological effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research.
Comparación Con Compuestos Similares
Similar Compounds
Epinephrine: A closely related compound with similar structure and function.
Norepinephrine: Another related compound with significant biological activity.
Dopamine: Shares structural similarities and is a key neurotransmitter in the brain.
Uniqueness
What sets (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride apart is its unique combination of hydroxyl and ethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of great interest in multiple scientific disciplines.
Propiedades
Número CAS |
3594-85-2 |
|---|---|
Fórmula molecular |
C10H16ClNO3 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H |
Clave InChI |
JNQPGUGRMBWONQ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)










